molecular formula C13H18N2O3S B2358197 N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide CAS No. 1210631-05-2

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide

Cat. No. B2358197
CAS RN: 1210631-05-2
M. Wt: 282.36
InChI Key: CJXQXLUPQYVTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide, also known as MI-1061, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic value. MI-1061 is a sulfonamide compound that inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide , have been studied for their antiviral properties. They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The presence of the indole nucleus contributes to the compound’s ability to bind with high affinity to multiple receptors, which is beneficial in developing new antiviral agents .

Antimicrobial and Antitubercular Activity

Indole derivatives have been reported to exhibit antimicrobial and antitubercular activities. The structural complexity of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide might be effective against a variety of bacterial strains, including those causing tuberculosis.

Each of these applications demonstrates the versatility of N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide in scientific research and its potential to contribute to various fields of medicine. The compound’s diverse biological activities make it a valuable subject for further exploration and development in therapeutic applications .

properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-4-7-19(17,18)14-11-5-6-12-10(8-11)9-13(16)15(12)2/h5-6,8,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXQXLUPQYVTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxoindolin-5-yl)butane-1-sulfonamide

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